(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride
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Overview
Description
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C23H42ClNO and a molecular weight of 384.05 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride typically involves the quaternization of (p-Dodecylbenzyl)dimethylamine with 2-chloroethanol. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation Reactions: The hydroxyl group in the molecule can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzyl group, to form corresponding alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents like water or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Formation of substituted quaternary ammonium salts.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and disrupt their integrity. This leads to the leakage of cellular contents and ultimately cell death. The quaternary ammonium group interacts with negatively charged components of the cell membrane, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: A surfactant used in various industrial applications.
Dodecyltrimethylammonium Chloride: Similar structure but lacks the hydroxyl group.
Uniqueness
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride is unique due to the presence of both the benzyl and hydroxyl groups, which enhance its surfactant and antimicrobial properties. This makes it more effective in certain applications compared to its counterparts .
Properties
CAS No. |
84434-69-5 |
---|---|
Molecular Formula |
C23H42ClNO |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H42NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-17-23(18-16-22)21-24(2,3)19-20-25;/h15-18,25H,4-14,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SLWIQSRFLVLCFD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
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